2-Amino-3-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione
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Overview
Description
2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with a unique structure that combines anthracene and phenylpropynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds with similar anthracene structures but different substituents.
Phenylpropynyl Derivatives: Compounds with phenylpropynyl groups attached to different core structures.
Uniqueness
2-AMINO-3-(3-OXO-3-PHENYLPROP-1-YN-1-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its combination of anthracene and phenylpropynyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H13NO3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-amino-3-(3-oxo-3-phenylprop-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H13NO3/c24-20-13-19-18(22(26)16-8-4-5-9-17(16)23(19)27)12-15(20)10-11-21(25)14-6-2-1-3-7-14/h1-9,12-13H,24H2 |
InChI Key |
GFPFYWDPYNWCAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=CC3=C(C=C2N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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